molecular formula C14H18N2O4 B055762 4-Amino-1-Cbz-piperidine-4-carboxylic acid CAS No. 115655-41-9

4-Amino-1-Cbz-piperidine-4-carboxylic acid

Cat. No.: B055762
CAS No.: 115655-41-9
M. Wt: 278.3 g/mol
InChI Key: IGBNRWWMKJGMLH-UHFFFAOYSA-N
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Description

4-Amino-1-Cbz-piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H18N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of an amino group at the fourth position and a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom. This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The common preparation method for 4-Amino-1-Cbz-piperidine-4-carboxylic acid involves the reaction of 4-aminopiperidine with benzyl chloroformate (Cbz-Cl). The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-Cbz-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-1-Cbz-piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: Applied in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Amino-1-Cbz-piperidine-4-carboxylic acid primarily involves its role as an intermediate in chemical reactions. The compound’s amino group can participate in nucleophilic attacks, while the Cbz protecting group provides stability during synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Properties

IUPAC Name

4-amino-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c15-14(12(17)18)6-8-16(9-7-14)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBNRWWMKJGMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561423
Record name 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115655-41-9
Record name 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115655-41-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-amino-4-carboxy-piperidine hydrobromide ([P. Jacobsen, K. Schaumburg, P. Krogsgaard-Larsen, Acta. Chem. Scandinavica B34, 319-326 (1980)]; 2.25 g, 10 mmoles) was dissolved in a solution of 18 ml potassium dihydrogen phosphate buffer (0.05 Molar potassium dihydrogen phosphate in 1N aqueous sodium hydroxide) and 6 ml of water. The solution was chilled with an ice-bath over an hour period during which solutions of carbobenzyloxy chloride (1.57 ml, 11 mmoles) in 3.0 ml of toluene and aqueous 1N sodium hydroxide were simultaneously added dropwise so as to maintain a pH of 7.0. The mixture was then stirred for one hour at 5° C., and for four additional hours at ambient temperature. The precipitate formed during the reaction was filtered and the filter cake washed with 3 (30 ml) portions of diethyl ether. The amorphous colorless solid was dried in vacuo affording 1.4 g of the title compound (50% yield). 1Hnmr (60 mHz; CF 3 CO2D) delta 2.0-2.7 (4H, broad m), 3.5-4.5 (4H, broad m), 5.28 (2H, s), 7.4 (5H, s).
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
potassium dihydrogen phosphate
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
50%

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